2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its unique structure, which includes two methyl groups and a 3-methylhexyl side chain attached to the pyridine ring. Its distinct chemical properties make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common method is the alkylation of 2,3-dimethylpyridine with 3-methylhexyl bromide in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with protein targets to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-5-ethylpyrazine
- 2,3-Dimethyl-6-ethylpyrazine
- 5,6-Dimethyl-2-ethylpyrazine
Uniqueness
2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one is unique due to its specific substitution pattern and side chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
64840-74-0 |
---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
2,3-dimethyl-6-(3-methylhexyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C14H23NO/c1-5-6-10(2)7-8-13-9-14(16)11(3)12(4)15-13/h9-10H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
LLSPNCMIRJUNSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCC1=CC(=O)C(=C(N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.